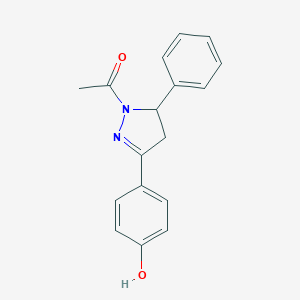

1-Acetyl-3-(4-hydroxyphenyl)-5-phenyl-2-pyrazoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Acetyl-3-(4-hydroxyphenyl)-5-phenyl-2-pyrazoline, also known as curcumin analog 1, is a synthetic compound derived from curcumin, the active ingredient in turmeric. This compound has gained significant attention in the scientific community due to its potential therapeutic properties.

Scientific Research Applications

Curcumin analog 1 has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. Several studies have reported that this compound can inhibit the growth and proliferation of cancer cells, including breast, lung, and colon cancer cells. Additionally, it has been found to be effective in reducing inflammation and oxidative stress in various animal models.

Mechanism of Action

Target of Action

Similar pyrazole analogs have been reported to interact with diverse molecular targets, leading to a spectrum of pharmacological activities .

Mode of Action

It is suggested that the substitution, replacement, or removal of functional groups on a pyrazole ring appears consistent with diverse molecular interactions, efficacy, and potency of these analogs . For instance, the replacement of a polar 4-hydroxyphenyl substituent in the pyrazoline nucleus for a bulky hydrophobic 1-naphthyl substituent significantly reduced the antidepressant effect .

Biochemical Pathways

Pyrazole analogs are known to impact numerous interactions at their targets, which could influence various biochemical pathways .

Pharmacokinetics

The pharmacokinetic properties of similar compounds can be influenced by the presence of functional groups and their positions on the pyrazole nucleus .

Result of Action

Similar pyrazole analogs have been associated with cytotoxic, cytoprotective, antinociceptive, anti-inflammatory, and antidepressant activities .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds .

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-Acetyl-3-(4-hydroxyphenyl)-5-phenyl-2-pyrazoline analog 1 for lab experiments is its low toxicity. It has been found to be safe at high doses in animal studies. Additionally, it is relatively easy and cost-effective to synthesize. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on 1-Acetyl-3-(4-hydroxyphenyl)-5-phenyl-2-pyrazoline analog 1. One potential area of study is its potential use in combination with other anticancer drugs to enhance their effectiveness. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Finally, more research is needed to determine the optimal dosing and administration of this compound for therapeutic use.

Conclusion

In conclusion, this compound analog 1 is a synthetic compound with potential therapeutic properties. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. The synthesis method is relatively easy and cost-effective, and the compound has low toxicity. However, it has limitations due to its poor solubility in water. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of this compound.

Synthesis Methods

The synthesis of 1-Acetyl-3-(4-hydroxyphenyl)-5-phenyl-2-pyrazoline analog 1 involves the reaction of 4-hydroxybenzaldehyde and acetophenone with hydrazine hydrate in the presence of ethanol. The resulting mixture is then refluxed with phenylhydrazine to obtain the final product. The yield of this synthesis method is approximately 70%.

properties

IUPAC Name |

1-[5-(4-hydroxyphenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2/c1-12(20)19-17(14-5-3-2-4-6-14)11-16(18-19)13-7-9-15(21)10-8-13/h2-10,17,21H,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRBOJIIJKVNESA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(CC(=N1)C2=CC=C(C=C2)O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorophenyl)-4-[1-(heptylamino)ethylidene]-1,3-oxazol-5(4H)-one](/img/structure/B429452.png)

![methyl 3-{[4-(anilinomethylene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]amino}-2-butenoate](/img/structure/B429453.png)

![1-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B429458.png)

![2-[3-(6-carboxy-1H-benzimidazol-2-yl)phenyl]-3H-benzimidazole-5-carboxylic acid](/img/structure/B429462.png)

![4-{4-nitrophenyl}-3-methyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B429465.png)

![Ethyl 3-hydroxy-5-methyl-6-oxo-1-phenyl-1,6-dihydropyrano[2,3-c]pyrazole-4-carboxylate](/img/structure/B429466.png)

![4-methyl-2,6,7-triphenyl-2,7-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B429468.png)

![2-methyl-4H-pyrimido[2,1-b]benzothiazol-4-one](/img/structure/B429470.png)

![3-oxo-2-[(5-oxo-3-phenyl-4,5-dihydro-4-isoxazolyl)(phenyl)methyl]-N-phenylbutanamide](/img/structure/B429471.png)

![2-[2-{3-Nitrophenyl}-1-(phenylsulfanyl)vinyl]-1,3-benzothiazole](/img/structure/B429472.png)

![3-[(3-chloro-4-methylphenoxy)methylene]-2-benzofuran-1(3H)-one](/img/structure/B429473.png)

![(5-bromo-2-hydroxyphenyl)(3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B429474.png)